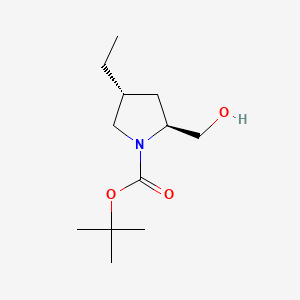
tert-butyl (2S,4R)-4-ethyl-2-(hydroxymethyl)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tert-butyl (2S,4R)-4-ethyl-2-(hydroxymethyl)pyrrolidine-1-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C12H23NO3 and its molecular weight is 229.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
tert-butyl (2S,4R)-4-ethyl-2-(hydroxymethyl)pyrrolidine-1-carboxylate is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structural features, particularly the presence of the hydroxymethyl and ethyl groups, suggest that it may interact with various biological targets, which can lead to therapeutic applications.
- Molecular Formula : C₁₃H₁₉NO₃
- Molecular Weight : 239.29 g/mol
- CAS Number : 74844-91-0
- Structural Characteristics : The compound features a chiral center at the 2 and 4 positions, which is crucial for its biological activity.
Research indicates that pyrrolidine derivatives can exhibit a range of biological activities, including:
- Enzyme Inhibition : Compounds similar to this compound have been shown to inhibit specific enzymes like kinases and phosphatases, which are critical in various signaling pathways .
- Receptor Modulation : The stereochemistry of this compound allows it to selectively bind to certain receptors, potentially modulating their activity. For example, pyrrolidine derivatives have been studied for their effects on adrenergic receptors .
Biological Activity Data
| Biological Activity | Target | Effect | Reference |
|---|---|---|---|
| Glucose Regulation | GRP40 | Agonist | |
| Kinase Inhibition | CK1γ | Selective Inhibition | |
| Antitumor Activity | Various Cancer Cell Lines | Cytotoxicity |
Case Studies
- Glucose Regulation : A study demonstrated that hydroxymethyl pyrrolidine compounds could enhance glucose-dependent insulin secretion. The compound showed improved efficacy in lowering plasma glucose levels in murine models when administered at doses of 0.3 or 1 mg/kg .
- Kinase Inhibition : Another investigation focused on the selectivity of pyrrolidine derivatives for CK1 kinases. X-ray crystallography revealed that the spatial arrangement of substituents on the pyrrolidine ring significantly influences binding affinity and selectivity against a panel of kinases .
- Anticancer Properties : Research has highlighted the potential of pyrrolidine compounds in cancer therapy. The introduction of specific substituents has been linked to increased cytotoxicity against various cancer cell lines, suggesting a promising avenue for drug development .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that:
Properties
IUPAC Name |
tert-butyl (2S,4R)-4-ethyl-2-(hydroxymethyl)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-5-9-6-10(8-14)13(7-9)11(15)16-12(2,3)4/h9-10,14H,5-8H2,1-4H3/t9-,10+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNINJRYCPOUYAL-ZJUUUORDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(N(C1)C(=O)OC(C)(C)C)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1C[C@H](N(C1)C(=O)OC(C)(C)C)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














